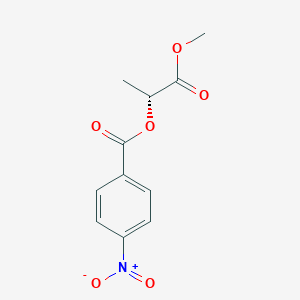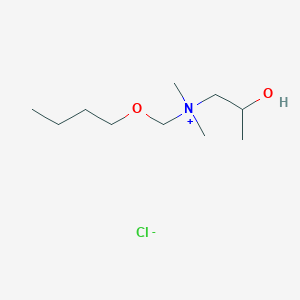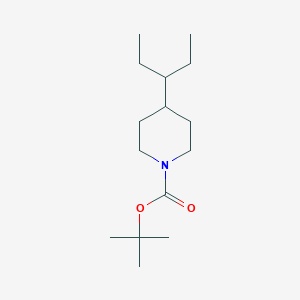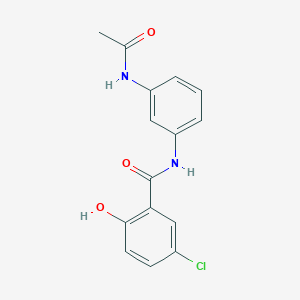
N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acetamido group, a chloro substituent, and a hydroxybenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-amino-5-chloro-2-hydroxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then coupled with 3-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Acetamidophenyl)-3-chlorobenzamide
- N-(3-Acetamidophenyl)-5-chlorobenzamide
Uniqueness
N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a chloro substituent on the benzamide ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
634185-83-4 |
|---|---|
Formule moléculaire |
C15H13ClN2O3 |
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9(19)17-11-3-2-4-12(8-11)18-15(21)13-7-10(16)5-6-14(13)20/h2-8,20H,1H3,(H,17,19)(H,18,21) |
Clé InChI |
KAMDNDFPGLSOLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
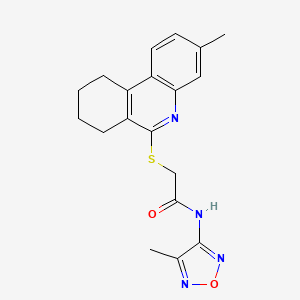

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)

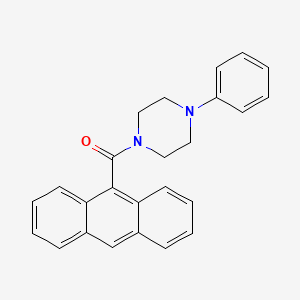
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)
![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)
